N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide
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Overview
Description
N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of a bromine atom to the benzene ring.
Benzoylation: Addition of a benzoyl group to the brominated benzene.
Sulfamoylation: Introduction of the sulfamoyl group to the benzene ring.
Amidation: Formation of the benzamide structure.
Each step would require specific reagents and conditions, such as bromine for bromination, benzoyl chloride for benzoylation, and sulfamoyl chloride for sulfamoylation, typically in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods would scale up these reactions, often using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide or other nucleophiles.
Major Products
The major products of these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action for N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide would depend on its specific interactions with molecular targets. It might inhibit or activate certain enzymes or receptors, leading to changes in cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(2-benzoylphenyl)-4-[methyl(phenyl)sulfamoyl]benzamide: Lacks the bromine atom.
N-(2-benzoyl-4-chlorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide: Contains a chlorine atom instead of bromine.
N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzoic acid: Contains a carboxylic acid group instead of an amide.
Uniqueness
The presence of the bromine atom and the specific arrangement of functional groups make N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide unique. These features could confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21BrN2O4S/c1-30(22-10-6-3-7-11-22)35(33,34)23-15-12-20(13-16-23)27(32)29-25-17-14-21(28)18-24(25)26(31)19-8-4-2-5-9-19/h2-18H,1H3,(H,29,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLJMOWGPXKZPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21BrN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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